

An In-depth Technical Guide to the Mechanism of Action of TDI-10229

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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

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Abstract

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10). By directly targeting sAC, **TDI-10229** effectively modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), thereby influencing a range of physiological processes. This document provides a comprehensive overview of the mechanism of action of **TDI-10229**, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a unique and widely expressed intracellular enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, most notably bicarbonate (HCO_3^-) and calcium (Ca^{2+}) ions.[1] This positions sAC as a critical sensor of the intracellular environment, playing key roles in various physiological functions, including sperm motility and capacitation, intraocular pressure regulation, and mitochondrial respiration.[2]

TDI-10229: A Potent and Selective sAC Inhibitor

TDI-10229 was developed as a high-affinity inhibitor of sAC, demonstrating significant improvements in potency and drug-like properties over earlier sAC inhibitors.[3]

Biochemical and Cellular Potency

TDI-10229 exhibits nanomolar potency against human sAC in both biochemical and cellular assays.[3][4] Its inhibitory activity has been consistently demonstrated across multiple studies.

Parameter	Value	Assay Type	Reference
Biochemical IC ₅₀	160 nM	In vitro sAC biochemical assay with purified human sAC protein	[5][6]
158.6 nM	Standard in vitro sAC activity assay	[7][8]	
195 nM	In vitro cyclase activity assay	[4][9][10]	
Cellular IC ₅₀	92 nM	sAC-overexpressing rat 4-4 cells	[4][5][6]
113.5 nM	sAC-overexpressing 4-4 cells	[7][8]	

Table 1: In Vitro and Cellular Potency of **TDI-10229**

Selectivity Profile

A key attribute of **TDI-10229** is its high selectivity for sAC over the nine isoforms of tmACs.[3][5][6] Furthermore, it has been screened against a broad panel of kinases and other drug targets, showing no significant off-target activity.[3][10] Specifically, **TDI-10229** did not show appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[3][10]

Pharmacokinetic Properties

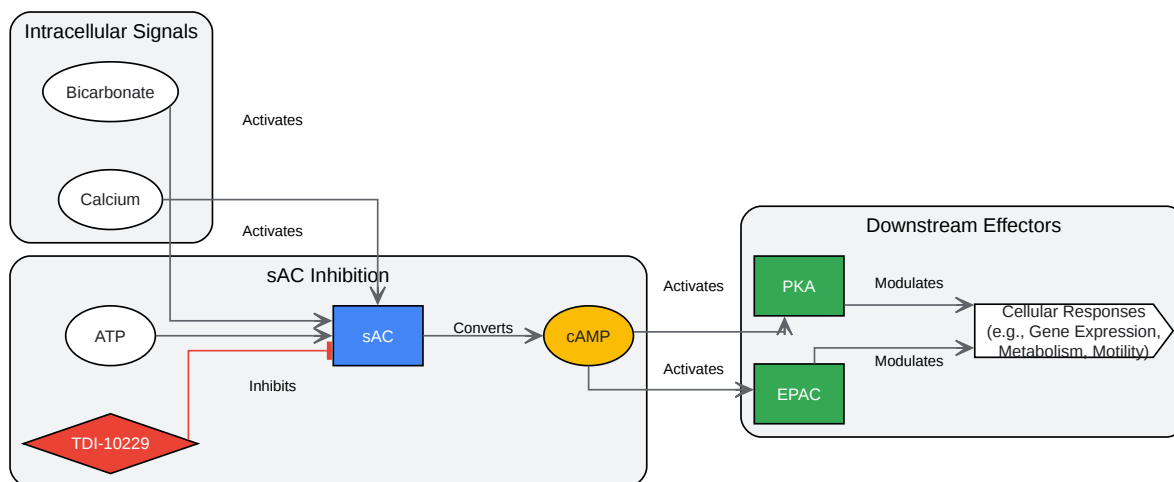
Preclinical studies in mice have demonstrated that **TDI-10229** is orally bioavailable and achieves systemic exposure levels sufficient for in vivo studies.[3]

Parameter	Value	Species	Dose	Reference
Oral Bioavailability	59%	Mouse	Not Specified	[3]
Effect on Sperm Motility	Inhibited progressive and hyperactivated motility 2h post-dose	Mouse	50 mg/kg (oral)	[5]

Table 2: Pharmacokinetic and In Vivo Efficacy Data for **TDI-10229**

Mechanism of Action: Modulation of the sAC-cAMP Signaling Pathway

The primary mechanism of action of **TDI-10229** is the direct inhibition of sAC, leading to a reduction in intracellular cAMP levels. cAMP is a ubiquitous second messenger that activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC).[1][11] By lowering cAMP levels, **TDI-10229** attenuates the activity of both PKA and EPAC, thereby impacting a multitude of cellular processes.



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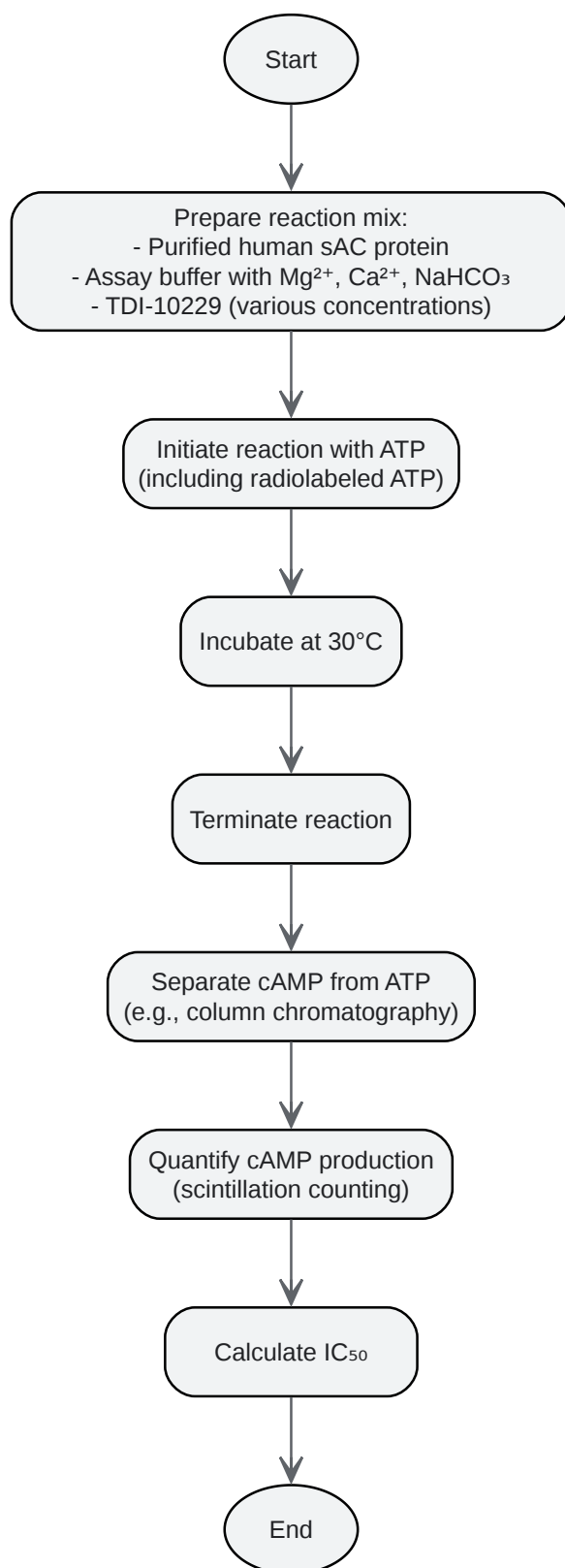
Caption: The sAC signaling pathway and the inhibitory action of **TDI-10229**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **TDI-10229**.

In Vitro sAC Biochemical Potency Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.



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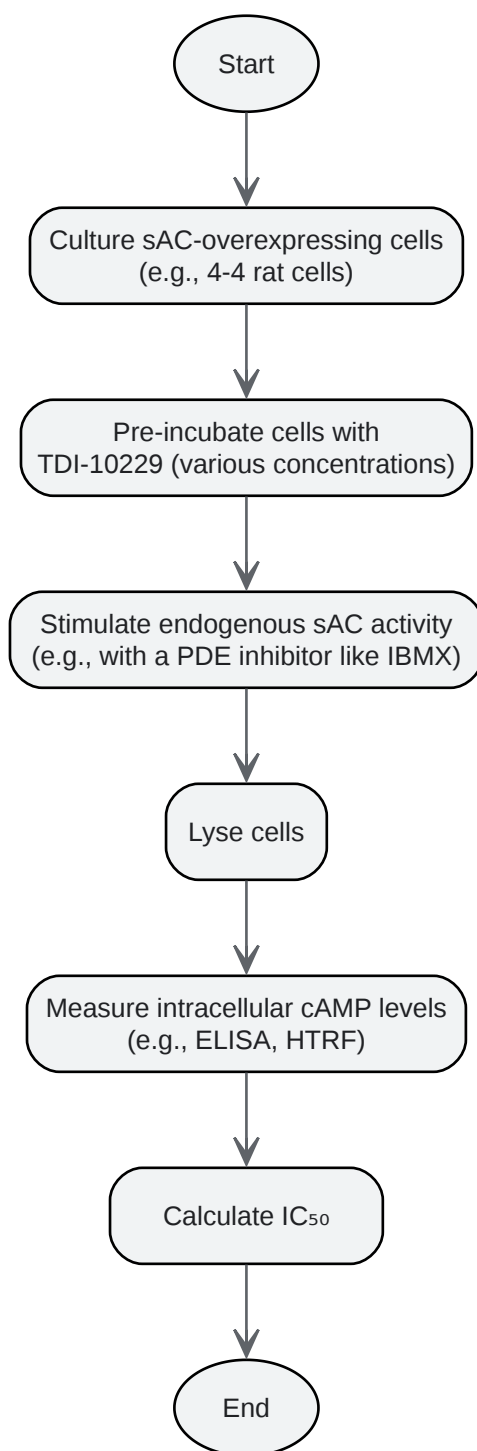
Caption: Workflow for the in vitro sAC biochemical potency assay.

Protocol Details:

- Enzyme: Purified recombinant human sAC protein.[\[7\]](#)
- Buffer Conditions: Typically contains MgCl_2 , CaCl_2 , ATP, and NaHCO_3 to mimic physiological conditions and activate sAC.[\[7\]](#)
- Inhibitor: **TDI-10229** is serially diluted to generate a dose-response curve.
- Substrate: ATP, often including a radiolabeled tracer like $[\alpha\text{-}^{32}\text{P}]\text{ATP}$, is added to initiate the reaction.[\[7\]](#)
- Detection: The amount of newly synthesized radiolabeled cAMP is quantified to determine the rate of the enzymatic reaction.
- Data Analysis: IC_{50} values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular sAC Activity Assay

This assay assesses the potency of an inhibitor in a cellular context, typically using cells that overexpress sAC.



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Caption: Workflow for the cellular sAC activity assay.

Protocol Details:

- Cell Line: A common cell line used is the 4-4 rat cell line, which overexpresses sAC.[5][6]
- Treatment: Cells are pre-incubated with varying concentrations of **TDI-10229** before stimulating cAMP production.
- Stimulation: To measure sAC-dependent cAMP accumulation, phosphodiesterase (PDE) activity is often inhibited using a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of newly synthesized cAMP.
- Detection: Intracellular cAMP levels are measured using commercially available kits, such as ELISA or HTRF-based assays.
- Data Analysis: Similar to the biochemical assay, cellular IC₅₀ values are determined from the dose-response curve.

Conclusion

TDI-10229 is a well-characterized, potent, and selective inhibitor of soluble adenylyl cyclase. Its mechanism of action, centered on the reduction of intracellular cAMP levels through direct sAC inhibition, has been thoroughly investigated using a variety of in vitro and cellular assays. The favorable pharmacokinetic profile of **TDI-10229** makes it a valuable tool for studying the physiological and pathophysiological roles of sAC in vivo and a promising lead compound for the development of novel therapeutics targeting sAC-mediated signaling pathways. This guide provides the foundational technical information for researchers to further explore the potential of **TDI-10229** and the broader field of sAC pharmacology.

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